molecular formula C23H22FN5O2 B2413578 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide CAS No. 922047-47-0

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide

Cat. No. B2413578
CAS RN: 922047-47-0
M. Wt: 419.46
InChI Key: VVRVUDPPYZKVQS-UHFFFAOYSA-N
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Description

The compound “N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide” is a pyrimidine derivative . Pyrimidine is a basic structure in nucleotides and nucleic acids, and it exhibits a wide range of pharmacological activities .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be diverse. For example, a structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .

Scientific Research Applications

Synthesis and Applications

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues : This compound has been synthesized as an analogue of potent antitumor agents, showing a significant step in the development of new anticancer medications (Taylor & Patel, 1992).

  • Anticancer Activity : Derivatives of this compound, specifically pyrazolo[3,4-d]pyrimidin-4-one derivatives, have been tested for their antitumor activity, particularly against human breast adenocarcinoma cell lines, demonstrating significant inhibitory activity (Abdellatif et al., 2014).

  • Novel Compound Synthesis : The synthesis of novel isoxazolines and isoxazoles from derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one via cycloaddition highlights the versatility of this compound in creating new potential therapeutic agents (Rahmouni et al., 2014).

  • Enzymatic Activity Enhancement : Research indicates that derivatives of this compound can significantly increase the reactivity of enzymes, such as cellobiase, suggesting its potential in biomedical applications (Abd & Gawaad, 2008).

  • Potential in Neuroinflammation Imaging : Novel pyrazolo[1,5-a]pyrimidines derivatives related to this compound have shown promise as ligands for the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammatory processes. These derivatives could be used in PET imaging of neuroinflammation (Damont et al., 2015).

  • Antimicrobial Activity : Some heterocyclic derivatives of this compound have exhibited notable antimicrobial properties, highlighting its potential use in the development of new antibacterial agents (Bondock et al., 2008).

  • Antioxidant Activity : Certain heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, derived from this compound, have demonstrated antioxidant activity, which could have therapeutic applications (El‐Mekabaty, 2015).

Future Directions

Pyrimidine derivatives continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on the development of novel pyrimidine derivatives with improved pharmacological activities and safety profiles.

properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15-6-7-18(10-16(15)2)22(30)25-8-9-29-21-20(12-27-29)23(31)28(14-26-21)13-17-4-3-5-19(24)11-17/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRVUDPPYZKVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide

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